![molecular formula C10H12N2O2S B2953108 2-((Tetrahydrothiophen-3-yl)oxy)isonicotinamide CAS No. 2034497-94-2](/img/structure/B2953108.png)
2-((Tetrahydrothiophen-3-yl)oxy)isonicotinamide
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Description
2-((Tetrahydrothiophen-3-yl)oxy)isonicotinamide, also known as THIO, is a compound that has been studied extensively in the field of medicinal chemistry. THIO is a small molecule that has shown potential for use in the treatment of various diseases, including cancer and neurodegenerative disorders.
Scientific Research Applications
Medicinal Chemistry: Synthesis of Trifluoromethylated Derivatives
The compound is used in the synthesis of trifluoromethylated derivatives of heterocycles, which are crucial in medicinal chemistry. The introduction of a trifluoromethyl group into a molecule usually increases its lipophilicity, which enhances the absorption of biologically active substances by the body and facilitates their migration through biomembranes .
Agrochemistry: Development of Agrochemical Agents
In agrochemistry, the compound’s derivatives can be used to develop agents that may improve the lipophilicity of agrochemicals, enhancing their effectiveness and stability .
Biochemical Processes: Enhancing Lipophilicity
The compound plays a role in biochemical processes by increasing the lipophilicity of molecules, which is significant for the absorption and migration of biologically active substances through biomembranes. This property is particularly valuable in the design of new drugs and biochemical agents .
Pharmacology: Potential Drug Precursors
Derivatives of 2-((Tetrahydrothiophen-3-yl)oxy)isonicotinamide can serve as promising precursors for drugs due to their structural properties and the potential to modify pharmacokinetic profiles .
Antimicrobial Activity: Synthesis of Coumarin Derivatives
Research indicates that derivatives of the compound may have applications in synthesizing new coumarin derivatives with antimicrobial activity. This could lead to the development of new antibiotics and antimicrobial agents .
Antitumor Activity: Synthesis of Quinazoline Derivatives
The compound has been used in the synthesis of quinazoline derivatives, which have shown potential antitumor activity. This application is particularly relevant in the search for new cancer treatments .
properties
IUPAC Name |
2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c11-10(13)7-1-3-12-9(5-7)14-8-2-4-15-6-8/h1,3,5,8H,2,4,6H2,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDPYRZQUBJZNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Tetrahydrothiophen-3-yl)oxy)isonicotinamide |
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